Ethyl 2,4-dichlorophenoxyacetate

Description

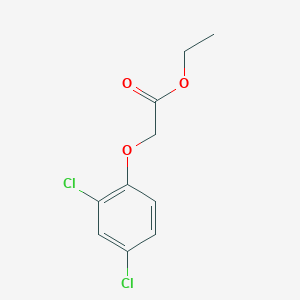

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLBZIVMVVHMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041346 | |

| Record name | 2,4-D-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-23-3 | |

| Record name | Ethyl 2,4-dichlorophenoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8J68U4959 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 2,4-dichlorophenoxyacetate chemical properties and structure

An In-depth Technical Guide to Ethyl 2,4-dichlorophenoxyacetate: Structure, Properties, and Scientific Applications

This guide provides a comprehensive technical overview of Ethyl 2,4-dichlorophenoxyacetate, a prominent member of the phenoxy herbicide family. Designed for researchers, chemists, and professionals in drug development and agricultural science, this document delves into the core chemical properties, synthesis, analytical characterization, and biological activity of this compound. The narrative emphasizes the causal relationships behind its function and the methodologies used for its study, ensuring a blend of theoretical knowledge and practical insight.

Core Chemical Identity and Physicochemical Properties

Ethyl 2,4-dichlorophenoxyacetate, commonly known as the ethyl ester of 2,4-D, is a synthetic compound primarily utilized as a selective herbicide.[1] It belongs to the family of auxinic herbicides, which function by mimicking the plant growth hormone auxin, leading to uncontrolled and fatal growth in susceptible broadleaf plants (dicots).[2][3] The ester formulation enhances its potency and absorption compared to the parent acid or its salt forms.

Molecular Structure

The chemical structure consists of a 2,4-dichlorophenoxy group linked to an acetic acid ethyl ester moiety via an ether bond.

Caption: Chemical Structure of Ethyl 2,4-dichlorophenoxyacetate.

Chemical and Physical Data Summary

The physicochemical properties of a compound are critical determinants of its environmental fate, biological activity, and appropriate handling procedures. Key quantitative data for Ethyl 2,4-dichlorophenoxyacetate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(2,4-dichlorophenoxy)acetate | [1][4] |

| CAS Number | 533-23-3 | [5][6] |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [4][5] |

| Molecular Weight | 249.09 g/mol | [4][5] |

| Appearance | Crystalline solid (at room temp) | [5] |

| Melting Point | 96-98 °C | [5][6] |

| Boiling Point | 145 °C at 2 mmHg; 136 °C | [5][6] |

| Density | ~1.33 g/cm³ at 20 °C | [5][6] |

| Water Solubility | 63 mg/L (temperature not specified) | [6] |

| LogP (Octanol/Water) | 2.9 - 3.5 | [4][6][7] |

| Vapor Pressure | 0.4 mmHg at 24 °C (for 2-ethylhexyl ester) | [8] |

| InChIKey | JSLBZIVMVVHMDJ-UHFFFAOYSA-N | [1][9] |

Synthesis and Manufacturing Protocol

The industrial synthesis of Ethyl 2,4-dichlorophenoxyacetate is typically achieved through the condensation of 2,4-dichlorophenol with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[10][11] This reaction is a variation of the Williamson ether synthesis, conducted under basic conditions to deprotonate the phenolic hydroxyl group, thereby forming a nucleophilic phenoxide that subsequently attacks the electrophilic carbon of the ethyl haloacetate.

Experimental Synthesis Protocol

The following protocol is a representative method derived from established synthesis patents.[11] The rationale for using a weak base like anhydrous sodium carbonate is to effectively deprotonate the phenol while minimizing the competing hydrolysis of the ethyl haloacetate ester, which would occur under stronger alkaline conditions (e.g., with NaOH). The use of a phase-transfer catalyst can enhance reaction rates in biphasic systems, though this protocol describes a solvent-free approach.

Materials:

-

2,4-Dichlorophenol (12.0 mol)

-

Anhydrous Sodium Carbonate (18.0 mol)

-

Ethyl Chloroacetate (18.0 mol)

-

Polyethylene glycol dimethyl ether (catalyst)

-

Water

-

15L reaction flask with heating mantle and stirrer

Procedure:

-

Charging the Reactor: Charge the 15L reaction flask with 1956.0 g (12.0 mol) of 2,4-dichlorophenol, 1908.0 g (18.0 mol) of anhydrous sodium carbonate, 2205.0 g (18.0 mol) of ethyl chloroacetate, and 97.8 g of polyethylene glycol dimethyl ether as a catalyst.[11]

-

Condensation Reaction: Heat the mixture to 80-85 °C. Once the reactants have melted, begin stirring. Maintain this temperature for approximately 24 hours.

-

Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the 2,4-dichlorophenol peak is no longer detectable.

-

Hydrolysis (Work-up): After completion, add 6500.0 g of water to the reaction system. Heat the mixture to reflux. This step is designed to dissolve inorganic salts and facilitate separation. Although termed "hydrolysis" in the source, its primary purpose here is work-up, not hydrolysis of the desired ester product.

-

Product Isolation: The product, being poorly soluble in water, will separate. It can be isolated by cooling the mixture and collecting the solid product via filtration, followed by washing with water to remove residual salts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Caption: Workflow for the synthesis of Ethyl 2,4-dichlorophenoxyacetate.

Spectroscopic and Analytical Characterization

Unambiguous identification and quantification of Ethyl 2,4-dichlorophenoxyacetate require robust analytical techniques. Mass spectrometry, nuclear magnetic resonance, and chromatography are central to its characterization.

Spectroscopic Data

Spectroscopic analysis provides the structural fingerprint of the molecule.

| Technique | Key Observations | Source(s) |

| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z 248 (for ³⁵Cl isotopes). Key fragments at m/z 175 ([M-COOC₂H₅]⁺), 162 (dichlorophenol), 59. | [4][12] |

| ¹³C NMR | Expected signals for aromatic carbons (some shifted downfield by Cl), ether-linked methylene (~67 ppm), ester carbonyl (~167 ppm), and ethyl group carbons (~60 ppm, ~14 ppm). | [4][13] |

| ¹H NMR | Signals for aromatic protons, a singlet for the O-CH₂-C=O protons, and a quartet and triplet for the ethyl ester protons. | [13] |

| IR Spectroscopy | Characteristic peaks for C=O stretch (ester) around 1750 cm⁻¹, C-O-C stretch (ether) around 1250-1050 cm⁻¹, and C-Cl stretches in the fingerprint region. | - |

Analytical Quantification Protocol: HPLC-UV

For routine quantification in formulations or environmental samples, High-Performance Liquid Chromatography with UV detection is a reliable and cost-effective method.[14][15] The parent acid, 2,4-D, is often analyzed after hydrolysis of the ester forms.[16]

Objective: To quantify Ethyl 2,4-dichlorophenoxyacetate in a sample matrix.

Instrumentation & Conditions:

-

HPLC System: Standard system with a pump, autosampler, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[15]

-

Mobile Phase: Isocratic mixture of acetonitrile, deionized water, and acetic acid (e.g., 80:19.5:0.5 v/v/v).[15] The acid suppresses the ionization of any hydrolyzed 2,4-D, ensuring good peak shape.

-

Flow Rate: 1.0 mL/min.[15]

-

Column Temperature: 40 °C.[15]

Procedure:

-

Standard Preparation: Prepare a stock solution of analytical grade Ethyl 2,4-dichlorophenoxyacetate in acetonitrile. Create a series of working standards by diluting the stock solution with the mobile phase to generate a calibration curve (e.g., 1-15 µg/mL).

-

Sample Preparation: Dissolve a known quantity of the sample in acetonitrile. If the sample is in a complex matrix (e.g., soil, water), perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) followed by solvent exchange into acetonitrile.[15][17] Filter the final solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peak for Ethyl 2,4-dichlorophenoxyacetate based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration in the samples using the regression equation from the calibration curve.

Mechanism of Action as a Pro-Herbicide

Ethyl 2,4-dichlorophenoxyacetate is a pro-herbicide, meaning it is converted into its biologically active form, 2,4-D acid, after application.[3] The ester group increases its lipophilicity, facilitating penetration through the waxy cuticle of plant leaves. Once inside the plant, cellular esterase enzymes rapidly hydrolyze the ester bond, releasing 2,4-D acid.

The 2,4-D acid acts as a synthetic mimic of the plant hormone indole-3-acetic acid (IAA), or auxin.[2][18] It binds to auxin receptors, leading to an overstimulation of auxin-responsive genes. Unlike natural auxin, whose levels are tightly regulated, the synthetic 2,4-D persists and causes uncontrolled, unsustainable cell division and elongation.[3] This leads to characteristic symptoms in susceptible dicot plants, including twisting of stems and leaves (epinasty), vascular tissue damage, and ultimately, plant death. Grasses (monocots) are generally tolerant due to differences in translocation and metabolism.

Caption: Mechanism of action of Ethyl 2,4-dichlorophenoxyacetate.

Toxicology and Environmental Profile

The toxicological and environmental properties of Ethyl 2,4-dichlorophenoxyacetate are primarily governed by its hydrolysis product, 2,4-D acid.

Toxicological Summary

2,4-D and its derivatives are classified as moderately toxic upon acute oral exposure.[19] The primary hazards are associated with ingestion and eye irritation.[4][6]

| Parameter | Value | Species | Source(s) |

| GHS Hazard Statement | H302: Harmful if swallowed | N/A | [4][6] |

| GHS Hazard Statement | H318: Causes serious eye damage | N/A | [4] |

| Acute Oral LD₅₀ (2,4-D) | 639 - 1646 mg/kg | Rat | [19] |

| Acute Dermal LD₅₀ (2,4-D) | >2000 mg/kg | Rabbit | [19] |

Long-term exposure studies have linked 2,4-D to potential kidney and liver effects in animals.[20] Epidemiological studies have investigated links to certain cancers, though the evidence remains a subject of scientific and regulatory debate.[21]

Environmental Fate

-

Hydrolysis: The ethyl ester is rapidly hydrolyzed to 2,4-D acid in soil and water. This is a key step in its environmental degradation pathway.[3]

-

Degradation: The primary route of dissipation for 2,4-D acid in the environment is microbial degradation.[22] The half-life in soil is typically short, often around 6-10 days, but can be longer in conditions unfavorable to microbial activity (e.g., cold, dry, or anaerobic conditions).[19][23]

-

Mobility: As an acid, 2,4-D has a high potential for mobility in soil and can leach into groundwater. However, its relatively rapid degradation often mitigates extensive leaching.[22][23]

-

Aquatic Fate: In aerobic aquatic environments, the half-life is around 15 days, but it is more persistent under anaerobic conditions (41-333 days).[23]

Conclusion

Ethyl 2,4-dichlorophenoxyacetate is a chemically significant ester of the widely used herbicide 2,4-D. Its enhanced lipophilicity makes it an effective pro-herbicide, capable of efficient plant cuticle penetration before being hydrolyzed to its active acidic form. Its synthesis is straightforward, relying on classical organic reactions, and its characterization is well-established through modern spectroscopic and chromatographic techniques. While effective for broadleaf weed control, its use necessitates a thorough understanding of its toxicological profile and environmental behavior, which are primarily dictated by the properties of its active metabolite, 2,4-D acid. This guide provides the foundational technical knowledge required for the informed research, development, and application of this compound.

References

-

Compendium of Pesticide Common Names. (n.d.). 2,4-D-ethyl data sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-D-ethyl. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018). 2,4-D-ethyl ester. Retrieved from [Link]

-

Cheméo. (n.d.). Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester (CAS 533-23-3). Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Ethyl 2,4-dichlorophenoxyacetate | 533-23-3. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylhexyl (2,4-dichlorophenoxy)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Retrieved from [Link]

-

World of Molecules. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

INCHEM. (1984). Dichlorophenoxyacetic acid, 2,4- (2,4-D) (EHC 29, 1984). Retrieved from [Link]

-

FAO. (n.d.). 5.9 2,4-d (020) residue and analytical aspects. Retrieved from [Link]

- Google Patents. (2019). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

-

LookChem. (n.d.). Cas 94-75-7,2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

CDMS.net. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Velkoska-Markovska, L., & Petanovska-Ilievska, B. (2016). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Journal of Agriculture and Food Sciences, 67, 61-68. Retrieved from [Link]

-

Tso, J. (2015). Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. International Journal of Food Science, Nutrition and Dietetics. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

C. Crestini, et al. (1996). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

ResearchGate. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]

-

DESWATER. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Retrieved from [Link]

-

IARC Publications. (2015). 2,4-DICHLOROPHENOXYACETIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

UBB. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Retrieved from [Link]

-

NCBI. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - POTENTIAL FOR HUMAN EXPOSURE. Retrieved from [Link]

-

Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]

-

ATSDR. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

ATSDR. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

Sources

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. 2,4-D-ethyl | C10H10Cl2O3 | CID 10780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2,4-dichlorophenoxyacetate CAS#: 533-23-3 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 2,4-D-ethyl ester | SIELC Technologies [sielc.com]

- 8. cdms.net [cdms.net]

- 9. Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester [webbook.nist.gov]

- 10. Dichlorophenoxyacetic acid, 2,4- (2,4-D) (EHC 29, 1984) [inchem.org]

- 11. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 12. Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester [webbook.nist.gov]

- 13. mdpi.com [mdpi.com]

- 14. fznh.ukim.edu.mk [fznh.ukim.edu.mk]

- 15. deswater.com [deswater.com]

- 16. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]

- 17. fao.org [fao.org]

- 18. researchgate.net [researchgate.net]

- 19. juniperpublishers.com [juniperpublishers.com]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. researchgate.net [researchgate.net]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Mechanism of action of ethyl 2,4-dichlorophenoxyacetate in plants

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 2,4-Dichlorophenoxyacetate in Plants

Executive Summary

Ethyl 2,4-dichlorophenoxyacetate is a widely used selective herbicide effective against broadleaf weeds. As a member of the phenoxyalkanoic acid class, it functions as a pro-herbicide, being rapidly converted within the plant to its active form, 2,4-dichlorophenoxyacetic acid (2,4-D). 2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA), but its persistence and accumulation lead to a catastrophic disruption of hormonal balance. This guide delineates the molecular and physiological cascade initiated by ethyl 2,4-dichlorophenoxyacetate, from its foliar uptake and bioactivation to the specific molecular interactions with the auxin signaling machinery. We will explore the perception of 2,4-D by the TIR1/AFB family of F-box proteins, the subsequent degradation of Aux/IAA transcriptional repressors, and the resulting uncontrolled expression of auxin-responsive genes. This molecular dysregulation manifests as abnormal cell division and elongation, leading to characteristic symptoms of epinasty, stem twisting, and ultimately, plant death. This document provides researchers and drug development professionals with a comprehensive understanding of this herbicide's mechanism, supported by experimental protocols and quantitative data.

Introduction: A Legacy Herbicide

First introduced in the 1940s, 2,4-D was one of the first successful selective herbicides, revolutionizing weed control in cereal crops, turf, and grasslands.[1][2] Its selectivity for broadleaf plants (dicots) while leaving most grasses (monocots) unharmed has made it an invaluable tool in agriculture.[2][3] Ethyl 2,4-dichlorophenoxyacetate is an ester formulation of 2,4-D. Ester formulations are generally more lipophilic than the parent acid or salt forms, which enhances their ability to penetrate the waxy cuticle of plant leaves.[4] Once inside the plant, esterases rapidly hydrolyze the ethyl group, releasing the active 2,4-D acid, which then acts as a potent synthetic auxin.[5] Understanding the precise mechanism of this synthetic auxin is crucial for optimizing its use, managing weed resistance, and developing new herbicidal technologies.

Uptake, Translocation, and Bioactivation

The journey of ethyl 2,4-dichlorophenoxyacetate begins with its application to the plant foliage. The ethyl ester formulation's properties are critical for its efficacy.

-

Foliar Penetration : The lipophilic nature of the ethyl ester allows for efficient diffusion across the plant's waxy cuticle, a primary barrier to herbicide uptake.[4]

-

Bioactivation : Following penetration, ubiquitous esterase enzymes within the plant cells cleave the ester bond, converting the inactive ethyl 2,4-dichlorophenoxyacetate into the biologically active 2,4-D acid anion. This conversion is typically rapid.[5]

-

Translocation : Once in its active form, 2,4-D is recognized by the plant's transport systems and is translocated throughout the plant via both the xylem and phloem.[6] This systemic movement ensures that the herbicide reaches the meristematic tissues—areas of active cell division and growth in the roots and shoots—where it exerts its primary effects.[1]

Molecular Mechanism of Action: Hijacking the Auxin Signaling Pathway

The herbicidal activity of 2,4-D stems from its ability to mimic natural auxin (IAA) and persistently activate the auxin signaling pathway.[7] This leads to a sustained and chaotic stimulation of growth-related genes, which the plant cannot regulate.

Perception by the TIR1/AFB Receptors

The core of auxin perception lies with a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[8] These proteins are substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

In the absence of auxin, transcriptional repressors called Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins bind to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from activating gene expression.[8][9]

The binding of an auxin molecule (either natural IAA or a synthetic auxin like 2,4-D) to the TIR1/AFB protein creates a stabilized surface that promotes the binding of an Aux/IAA repressor.[9] 2,4-D effectively acts as a "molecular glue," holding the TIR1/AFB receptor and the Aux/IAA repressor together.[10] Studies have shown that different TIR1/AFB proteins have varying affinities for different synthetic auxins. Specifically, TIR1 has been identified as a key receptor for 2,4-D in the model plant Arabidopsis thaliana.[11][12]

Signal Transduction and Transcriptional Reprogramming

The formation of the TIR1/AFB-auxin-Aux/IAA complex triggers a cascade of events:

-

Ubiquitination : The SCFTIR1/AFB complex tags the bound Aux/IAA protein with a chain of ubiquitin molecules.[9]

-

Proteasomal Degradation : The ubiquitinated Aux/IAA repressor is then targeted for destruction by the 26S proteasome.[9]

-

ARF Activation : With the Aux/IAA repressor removed, the ARF transcription factor is released and free to bind to Auxin Response Elements (AuxREs) in the promoters of target genes, activating their transcription.[8]

Because 2,4-D is not easily metabolized by the plant, it leads to the continuous degradation of Aux/IAA repressors, causing a massive and sustained activation of auxin-responsive genes. This uncontrolled gene expression is the direct cause of the subsequent physiological chaos.[13]

Physiological and Morphological Consequences

The molecular dysregulation caused by 2,4-D leads to a variety of visible and ultimately lethal symptoms in susceptible plants.

-

Uncontrolled Cell Division and Elongation : The primary action of 2,4-D is to induce uncontrolled cell division and elongation, particularly in the vascular tissues.[4][7] This leads to a blockage of the phloem and xylem, disrupting the transport of sugars and water.

-

Epinasty and Twisting : One of the most classic symptoms is epinasty, where the leaves and petioles bend and curl downwards due to more rapid cell growth on the upper side of the petiole. Stems often become twisted and brittle.

-

Hormonal Imbalance : 2,4-D treatment induces a significant hormonal crosstalk. It triggers the biosynthesis of ethylene, a plant hormone associated with senescence and stress responses.[4][14] This ethylene production can exacerbate some of the symptoms, like epinasty. Abscisic acid (ABA) levels also rise, leading to stomatal closure, which reduces photosynthesis and contributes to oxidative stress.[14]

-

Oxidative Stress and Senescence : The massive metabolic disruption and hormonal imbalance induce the production of Reactive Oxygen Species (ROS).[15] This oxidative stress damages cellular components, leading to senescence (accelerated aging) and eventual cell death.[16]

Experimental Methodologies for Mechanism of Action Studies

Validating the mechanism of action of a synthetic auxin requires a multi-faceted approach, combining whole-plant assays with molecular and biochemical techniques.

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is foundational for determining the herbicidal efficacy and observing the physiological effects on a target weed species.

Objective : To determine the dose of ethyl 2,4-dichlorophenoxyacetate required to cause a 50% reduction in plant growth (GR₅₀) and to characterize injury symptoms.

Methodology :

-

Plant Propagation : Grow a susceptible weed species (e.g., Sinapis alba) from seed in pots under controlled greenhouse conditions (e.g., 24°C/18°C day/night, 16h photoperiod) until they reach the 3-4 true leaf stage.

-

Herbicide Preparation : Prepare a stock solution of ethyl 2,4-dichlorophenoxyacetate in an appropriate solvent. Create a serial dilution to achieve a range of 6-8 final doses (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha), including a control with no herbicide.

-

Application : Apply the herbicide solutions to the plants using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).[17] Ensure uniform coverage.

-

Evaluation :

-

At 3, 7, and 14 days after treatment (DAT), visually score the plants for herbicidal injury (e.g., epinasty, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (plant death).

-

At 21 DAT, harvest the above-ground biomass for each plant, dry it in an oven at 60°C for 72 hours, and record the dry weight.

-

-

Data Analysis : Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response model) on the dry weight data to calculate the GR₅₀ value.

Protocol 2: In Vitro Auxin Receptor Binding Assay

This biochemical assay helps to confirm the direct interaction between the herbicide and its molecular target.

Objective : To quantify the binding affinity of 2,4-D acid for a specific TIR1/AFB receptor.

Methodology :

-

Protein Expression : Express and purify the target receptor protein (e.g., Arabidopsis TIR1) and a representative Aux/IAA protein (e.g., IAA7) using a recombinant expression system (e.g., E. coli or insect cells).

-

Assay Setup : Use a method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). For SPR, immobilize one protein (e.g., TIR1) on a sensor chip.

-

Binding Measurement :

-

Prepare a solution containing the second protein (Aux/IAA) and a range of concentrations of the ligand (2,4-D acid).

-

Flow this solution over the sensor chip. The binding of the complex to the immobilized protein will cause a measurable change in the refractive index.

-

-

Data Analysis : Analyze the binding sensorgrams to determine the equilibrium dissociation constant (KD), which is a measure of binding affinity. A lower KD indicates a higher affinity.

Protocol 3: Transcriptomic Analysis of 2,4-D Response

This protocol provides a global view of the changes in gene expression induced by the herbicide.

Objective : To identify genes and pathways that are significantly up- or down-regulated in response to 2,4-D treatment.

Methodology :

-

Plant Treatment : Treat susceptible plants at the 3-4 leaf stage with a sub-lethal dose of ethyl 2,4-dichlorophenoxyacetate. Collect leaf and root tissue at various time points (e.g., 0, 1, 3, 6, 24 hours) after treatment. Include untreated control plants.

-

RNA Extraction and Sequencing : Extract total RNA from the collected tissues. Prepare libraries for RNA sequencing (RNA-Seq) and sequence them using a high-throughput platform (e.g., Illumina).

-

Data Analysis :

-

Perform quality control on the sequencing reads and map them to a reference genome.

-

Identify differentially expressed genes (DEGs) between treated and control samples at each time point.

-

Conduct gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the DEGs to identify the biological processes that are most affected. This will typically reveal enrichment in pathways related to hormone signaling, cell wall modification, and stress responses.[18]

-

Quantitative Data Summary

The efficacy and molecular interactions of synthetic auxins can be quantified. The table below presents representative data types used to characterize herbicides like 2,4-D.

| Parameter | Description | Typical Value Range for 2,4-D | Significance |

| GR₅₀ (g a.i./ha) | The dose required to inhibit plant growth by 50%. | 50 - 500 (Varies by species) | Measures whole-plant efficacy and selectivity. |

| KD (TIR1 Binding) | Equilibrium dissociation constant for 2,4-D binding to the TIR1-Aux/IAA complex. | 0.1 - 5 µM | Measures molecular affinity for the primary target site. A lower value indicates stronger binding. |

| Log P (Octanol-Water) | Partition coefficient, indicating lipophilicity. | ~2.8 for 2,4-D acid | Influences membrane permeability and environmental fate. |

| Half-life in Soil | Time for 50% of the compound to degrade in soil. | ~10 days | Determines environmental persistence.[19] |

Conclusion and Future Directions

Ethyl 2,4-dichlorophenoxyacetate, through its active form 2,4-D, acts as a potent molecular mimic of auxin. Its mechanism is a well-defined process of hijacking the plant's primary growth-regulating pathway, leading to catastrophic, uncontrolled growth and death in susceptible species. The core of this action is the 2,4-D-mediated interaction between the TIR1/AFB receptors and Aux/IAA repressor proteins, which unleashes the full force of the plant's growth machinery in an unregulated manner.

Future research will continue to focus on the molecular basis of weed resistance to synthetic auxins, which can arise from mutations in the TIR1/AFB target genes or enhanced metabolic degradation of the herbicide.[20] A deeper understanding of the structural basis for receptor-herbicide specificity could also pave the way for the design of novel herbicides with improved efficacy and environmental profiles.

References

-

ResearchGate. (n.d.). Scheme showing 2,4-D effect on leaf epinasty and cell death. ResearchGate. Retrieved from [Link]

- Unknown. (n.d.). 2,4-Dichlorophenoxyacetic acid. Source document.

-

HerbiGuide. (n.d.). 2,4-D Mode of action and properties. HerbiGuide. Retrieved from [Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Retrieved from [Link]

-

National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. National Pesticide Information Center. Retrieved from [Link]

-

FBN. (2023). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. FBN. Retrieved from [Link]

-

EPA NEPS. (1988). Pesticide Fact Sheet Number 9422,4-dichlorophenoxyacetic Acid {microform}. EPA NEPS. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2021). 2,4-Dichlorophenoxyacetic Acid. ATSDR. Retrieved from [Link]

-

Australian Herbicide Resistance Initiative (AHRI). (2016). How stuff works: 2,4-D, free radicals and monkeys. AHRI. Retrieved from [Link]

-

Zuanazzi, C., & Ghisleni, D. D. M. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Wikipedia. Retrieved from [Link]

-

National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. National Pesticide Information Center. Retrieved from [Link]

-

Li, S., et al. (2022). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. MDPI. Retrieved from [Link]

-

Kumar, N. (2019). 2,4-D Ethyl Ester Poisoning: A Case Report. Indian Journal of Critical Care Medicine, 23(9), 432–433. Retrieved from [Link]

-

ResearchGate. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. Retrieved from [Link]

-

Armstrong, C., et al. (2008). Identification of auxins by a chemical genomics approach. Plant Physiology, 147(1), 343-354. Retrieved from [Link]

-

ResearchGate. (n.d.). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. ResearchGate. Retrieved from [Link]

-

Carr, J. P., et al. (2019). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. Journal of Experimental Botany, 70(10), 2765-2777. Retrieved from [Link]

-

Wolniak, S. M. (2021). The Systems and Synthetic Biology of Auxin. The Plant Cell, 33(4), 828-851. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of Herbicide Mechanisms of Action. ResearchGate. Retrieved from [Link]

-

Ganie, Z. A., & Jhala, A. J. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 300, 110631. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of 2,4-D on plant hormone production. ResearchGate. Retrieved from [Link]

-

Chen, Y., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1043315. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid Bioassay for Auxin. ResearchGate. Retrieved from [Link]

-

Weed Control Journal. (n.d.). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic auxin herbicides: finding the lock and key to weed resistance. ResearchGate. Retrieved from [Link]

-

Sattin, M., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52922. Retrieved from [Link]

-

Wikipedia. (n.d.). Auxin. Wikipedia. Retrieved from [Link]

-

Tehrim, S., et al. (2024). Comparative Gene Expression following 2,4-D Treatment in Two Red Clover (Trifolium pratense L.) Populations with Differential Tolerance to the Herbicide. MDPI. Retrieved from [Link]

-

Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. Retrieved from [Link]

-

SciELO. (n.d.). Auxinic herbicides, mechanisms of action, and weed resistance. SciELO. Retrieved from [Link]

-

University of Warwick. (2016). Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration. University of Warwick News & Events. Retrieved from [Link]

-

Hayashi, K. (2018). Manipulation and Sensing of Auxin Metabolism, Transport and Signaling. Plant and Cell Physiology, 59(6), 1119-1129. Retrieved from [Link]

-

MDPI. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. MDPI. Retrieved from [Link]

-

Hayashi, K. (2014). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 65(10), 2565-2575. Retrieved from [Link]

-

Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53593. Retrieved from [Link]

-

Ljung, K. (2016). Mechanisms of auxin signaling. Development, 143(18), 3242-3245. Retrieved from [Link]

-

Chen, Y., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1043315. Retrieved from [Link]

-

King's College London Research Portal. (n.d.). Mechanisms of Toxicity of Herbicide Active Ingredients and their Commercial Formulations. King's College London Research Portal. Retrieved from [Link]

-

UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms. Retrieved from [Link]

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 7. fbn.com [fbn.com]

- 8. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 12. TIR1/AFB proteins: Active players in abiotic and biotic stress signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 17. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. invasive.org [invasive.org]

- 20. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathway for Ethyl 2,4-Dichlorophenoxyacetate from 2,4-Dichlorophenoxyacetic Acid (2,4-D)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This document provides a comprehensive technical overview for the synthesis of ethyl 2,4-dichlorophenoxyacetate, a common ester of the widely used herbicide 2,4-D. The primary focus is on the Fischer-Speier esterification, a robust and fundamental reaction in organic chemistry. This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide a self-validating protocol for reproducible, high-yield synthesis.

Introduction and Strategic Overview

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin herbicide that has been in use since the 1940s to control broadleaf weeds in various agricultural and domestic settings.[1][2][3] While effective in its acidic form, its derivatives, particularly its esters and salts, are often employed in commercial formulations to modify properties such as solubility, volatility, and the mechanism of foliar penetration.[2][4]

Ethyl 2,4-dichlorophenoxyacetate is one such derivative. The conversion of the parent acid, 2,4-D, to its ethyl ester is a critical process for creating specific herbicide formulations. The ester forms are known to more readily penetrate the waxy cuticles of plant leaves.[2] Once absorbed, the ester is rapidly hydrolyzed back to the active acidic form within the plant tissue, where it induces uncontrolled cell division, leading to the plant's death.[3]

The most direct and industrially relevant method for this transformation is the Fischer-Speier esterification . This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid (2,4-D) with an alcohol (ethanol).[4][5][6] The process is governed by chemical equilibrium, and achieving high conversion rates necessitates a deep understanding of the reaction mechanism and the factors that influence its progression.

The Fischer-Speier Esterification: Mechanism and Causality

The Fischer esterification is a reversible, acid-catalyzed acyl substitution reaction.[6] Understanding the mechanism is paramount for troubleshooting and optimizing the synthesis. The reaction proceeds through several distinct, equilibrium-driven steps.

Mechanism Steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2,4-D by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7]

-

Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[7]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is an intramolecular or intermolecular process that converts a hydroxyl group into a better leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group. This results in a protonated ester.

-

Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final product, ethyl 2,4-dichlorophenoxyacetate, and regenerate the acid catalyst.

Controlling the Equilibrium

The core challenge of the Fischer esterification is that it is a reversible process.[7][8] To ensure a high yield of the desired ester, the equilibrium must be shifted to the product side, a direct application of Le Chatelier's Principle. This is achieved through two primary strategies:

-

Use of Excess Reactant: The reaction is typically performed using a large excess of the alcohol (ethanol). This high concentration of a reactant drives the equilibrium towards the products. Studies on Fischer esterification have shown that increasing the alcohol from an equimolar amount to a 10-fold excess can dramatically increase the ester yield from ~65% to over 95%.[8]

-

Removal of Water: As water is a product of the reaction, its removal will also shift the equilibrium to the right. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus, particularly when using a solvent like toluene, or by using a dehydrating agent.[6] For the synthesis of a simple ethyl ester, using a large excess of ethanol as both reactant and solvent is often the more practical and efficient approach.

Experimental Protocol: Synthesis of Ethyl 2,4-Dichlorophenoxyacetate

This protocol describes a laboratory-scale synthesis designed for reliability and high yield.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade | Supplier Example |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | 221.04 | >98% | Sigma-Aldrich |

| Ethanol, Anhydrous | C₂H₅OH | 46.07 | >99.5% | Fisher Scientific |

| Sulfuric Acid, Concentrated | H₂SO₄ | 98.08 | 95-98% | VWR |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | 84.01 (solid) | ~8% w/v | Lab Prepared |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | 58.44 (solid) | ~26% w/v | Lab Prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS Grade | Fisher Scientific |

| Equipment | ||||

| Round-bottom flask (250 mL) | ||||

| Reflux condenser | ||||

| Heating mantle with magnetic stirrer | ||||

| Separatory funnel (500 mL) | ||||

| Rotary evaporator | ||||

| Standard laboratory glassware |

Safety Precautions

-

2,4-D and its ester: Harmful if swallowed or absorbed through the skin. Causes moderate to severe eye irritation.[9][10]

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts exothermically with water.

-

Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air.

-

Ethanol: Flammable liquid and vapor.

Mandatory Personal Protective Equipment (PPE): All steps must be performed in a certified chemical fume hood. Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may be suitable for incidental contact, but butyl or neoprene gloves are recommended for handling concentrated acid and prolonged solvent exposure).

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-Dichlorophenoxyacetic acid (10.0 g, 45.2 mmol).

-

Addition of Reagents: Add anhydrous ethanol (100 mL, ~1.7 mol). The large excess serves as both the reactant and the solvent. Stir the mixture until the 2,4-D is fully dissolved.

-

Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise. Causality Note: This exothermic addition must be done slowly and with cooling to prevent excessive heat generation.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux with stirring for 4-6 hours. Causality Note: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Cooling and Quenching: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the bulk of the excess ethanol using a rotary evaporator.

-

Extraction and Work-up: Transfer the remaining oily residue to a 500 mL separatory funnel using diethyl ether (100 mL).

-

Neutralization: Carefully add saturated sodium bicarbonate solution (50 mL) to the separatory funnel in small portions. Swirl gently and vent frequently to release the CO₂ gas produced from the neutralization of unreacted 2,4-D and the sulfuric acid catalyst. Separate the aqueous layer. Repeat the wash with another 50 mL portion of sodium bicarbonate solution.

-

Brine Wash: Wash the organic layer with saturated sodium chloride solution (brine, 50 mL). Causality Note: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase, breaking up any emulsions.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.

-

Product Isolation: Filter the drying agent and wash the solid with a small amount of fresh diethyl ether. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the final product, ethyl 2,4-dichlorophenoxyacetate, as an oil or low-melting solid.

Product Characterization

The identity and purity of the synthesized ester should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected yield for this procedure is typically in the range of 85-95%.

Visualization of the Synthesis Workflow

The following diagram outlines the complete workflow for the synthesis, purification, and isolation of ethyl 2,4-dichlorophenoxyacetate.

Sources

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. Dichlorophenoxyacetic acid, 2,4- (2,4-D) (EHC 29, 1984) [inchem.org]

- 5. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 10. assets.greenbook.net [assets.greenbook.net]

Technical Monograph: 2,4-Dichlorophenoxyacetic Acid Ethyl Ester

Chemical Dynamics, Synthesis, and Bio-Interface Profiling

Executive Summary

This technical guide provides a comprehensive analysis of 2,4-D ethyl ester (CAS: 533-23-3), a compound serving as both a critical agricultural herbicide and a model substrate for ester-based prodrug design. While primarily utilized for its lipophilic capacity to penetrate plant cuticles, its physicochemical behavior—specifically volatility and hydrolytic instability—offers essential case studies for medicinal chemists and formulation scientists. This guide synthesizes core physical data, reaction kinetics, and analytical protocols to support research in controlled release systems and environmental fate modeling.

Part 1: Molecular Identity & Physicochemical Profile[1]

The ethyl ester of 2,4-D represents a shift from the polar free acid to a lipophilic species. This modification drastically alters membrane permeability (LogP) and vapor pressure, driving its utility and its risks.

Table 1: Core Physicochemical Data

| Property | Value / Characteristic | Technical Implication |

| CAS Number | 533-23-3 | Registry identification.[1] |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ | MW: 249.09 g/mol .[1][2] |

| Physical State | Liquid / Low-melting solid | MP: ~13°C. Requires heated transfer lines in industrial handling. |

| Boiling Point | ~297°C (Decomposes) | High thermal stability required for GC analysis. |

| Vapor Pressure | ~2.0 x 10⁻³ mmHg (25°C) | Critical: Significantly higher than amine salts; drives vapor drift risks. |

| Water Solubility | ~86 mg/L (25°C) | Practically insoluble; requires emulsification for aqueous delivery. |

| LogP (Octanol/Water) | 3.5 – 3.8 | High lipophilicity; indicates rapid biological membrane penetration. |

| Henry’s Law Constant | ~1.8 x 10⁻⁵ atm-m³/mol | Volatilization from water surfaces is a significant transport vector. |

Part 2: Chemical Reactivity & Stability

The defining characteristic of 2,4-D ethyl ester is its susceptibility to hydrolysis. In drug development terms, it acts as a prodrug : the ester is the transport vehicle, while the free acid (2,4-D) is the active pharmacophore.

Hydrolysis Kinetics

The ester bond is labile, particularly in alkaline environments.

-

Acidic Conditions (pH < 5): Relatively stable. Hydrolysis is slow, driven by protonation of the carbonyl oxygen.

-

Alkaline Conditions (pH > 8): Rapid hydrolysis via hydroxide nucleophilic attack.

-

Biological Context: Carboxylesterases in biological systems (plant cuticle or mammalian liver) rapidly cleave the ethyl group to release the active acid.

Diagram 1: Hydrolysis Mechanism & Fate

This diagram illustrates the conversion of the lipophilic ester to the polar active acid, a pathway relevant to both environmental degradation and prodrug activation.

Caption: Nucleophilic attack on the ester carbonyl leads to cleavage, releasing the active acid and ethanol.

Part 3: Synthesis & Manufacturing Protocol

Methodology: Fischer Esterification Rationale: Direct esterification is preferred over acid chloride routes for cost-efficiency and scalability, utilizing the Le Chatelier principle to drive yield.

Step-by-Step Protocol

-

Reagent Setup:

-

Substrate: 2,4-Dichlorophenoxyacetic acid (1.0 eq).

-

Reagent/Solvent: Absolute Ethanol (Excess, 5–10 eq).

-

Catalyst: Concentrated H₂SO₄ (0.05 eq) or p-Toluenesulfonic acid (pTSA).

-

Apparatus: Round-bottom flask with Dean-Stark trap (optional but recommended for water removal) and reflux condenser.

-

-

Reaction:

-

Dissolve 2,4-D acid in ethanol.

-

Add catalyst slowly.

-

Reflux at ~78°C (boiling point of ethanol) for 4–6 hours.

-

Self-Validation Check: Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 8:2). Disappearance of the acid spot (lower Rf) indicates completion.

-

-

Work-up (Purification):

-

Cool mixture and remove excess ethanol via rotary evaporation.

-

Dissolve residue in Dichloromethane (DCM) or Ethyl Acetate.

-

Wash 1: Saturated NaHCO₃ (Neutralize catalyst and remove unreacted acid). Caution: CO₂ evolution.

-

Wash 2: Brine (Remove water).

-

Drying: Dry organic layer over Anhydrous MgSO₄.

-

-

Isolation:

Diagram 2: Synthesis Workflow

Caption: Fischer esterification workflow emphasizing equilibrium management and purification.

Part 4: Analytical Methodologies

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Why: Unlike the acid form, the ethyl ester is sufficiently volatile for direct GC analysis without prior derivatization.

Protocol: Quantitative Analysis of 2,4-D Ethyl Ester

-

Sample Preparation:

-

Matrix: Water or Soil extract.[3]

-

Extraction: Liquid-Liquid Extraction (LLE) using Hexane or DCM.

-

Note: Avoid acidic/basic aqueous phases during extraction to prevent hydrolysis. Maintain neutral pH.

-

-

GC Parameters:

-

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

-

Carrier Gas: Helium (1 mL/min).

-

Injection: Splitless mode, 250°C.

-

Oven Program:

-

Initial: 80°C (hold 1 min).

-

Ramp: 20°C/min to 200°C.

-

Ramp: 5°C/min to 280°C (hold 5 min).

-

-

-

MS Detection (SIM Mode):

-

Target Ion (Quant): m/z 175 (Dichlorobenzyl cation).

-

Qualifier Ions: m/z 248 (Molecular ion), m/z 220 (Loss of ethylene).

-

Validation: The ratio of 175/248 must match the reference standard within ±20%.

-

Part 5: Biological Interface & Drug Development Context

For pharmaceutical researchers, 2,4-D ethyl ester serves as a classic model for prodrug lipophilicity .

-

Membrane Permeability (The "Prodrug" Effect):

-

The free acid (2,4-D) is polar (pKa ~2.8) and repelled by the waxy plant cuticle or lipid bilayers.

-

Esterification masks the negative charge, increasing LogP to ~3.8. This allows passive diffusion through lipid barriers.

-

-

Metabolic Activation:

-

Once inside the cytosol (plant or animal), non-specific carboxylesterases hydrolyze the ester.

-

This releases the free acid, which binds to the TIR1 ubiquitin ligase complex (in plants), triggering unregulated growth (auxin overdose).

-

-

Toxicology Note:

-

While the ester enhances uptake, it also increases dermal absorption risks in handlers compared to salt formulations.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10780: 2,4-D Ethyl Ester. PubChem. [Link]

-

U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED) for 2,4-D. EPA Archives. [Link]

-

World Health Organization (WHO) & FAO. Pesticide Residues in Food: 2,4-D Evaluations. FAO Plant Production and Protection Paper. [Link]

-

University of Hertfordshire. PPDB: Pesticide Properties DataBase - 2,4-D Ethyl Ester. [Link]

Sources

A Technical Guide to the Synthesis of 2,4-Dichlorophenoxyacetic Acid via Ester Hydrolysis

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a systemic herbicide that has been widely used in agriculture for the control of broadleaf weeds.[1] Its synthesis is a cornerstone reaction in industrial organic chemistry. One of the common methods for its production involves the hydrolysis of its corresponding ester, typically ethyl 2,4-dichlorophenoxyacetate.[2] This guide provides an in-depth look at the chemical principles, critical parameters, and a detailed protocol for the base-catalyzed hydrolysis of ethyl 2,4-dichlorophenoxyacetate to yield 2,4-D acid. This process, also known as saponification, is a robust and efficient method for this transformation.[3][4]

The Chemistry of Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of an ester in the presence of a base is an irreversible reaction that proceeds through a nucleophilic acyl substitution mechanism.[3][5] The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the ethoxide leaving group and the formation of the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, and the ethoxide ion is protonated by water to form ethanol. The final acidification step is crucial to protonate the carboxylate and yield the desired 2,4-D acid.[5]

The overall reaction is as follows:

Step 1: Saponification Ethyl 2,4-dichlorophenoxyacetate + NaOH → Sodium 2,4-dichlorophenoxyacetate + Ethanol

Step 2: Acidification Sodium 2,4-dichlorophenoxyacetate + HCl → 2,4-Dichlorophenoxyacetic acid + NaCl

Reaction Mechanism: Base-Catalyzed Hydrolysis

Caption: Experimental Workflow for 2,4-D Synthesis.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of ethyl 2,4-dichlorophenoxyacetate in ethanol.

-

Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide in water. Carefully add the NaOH solution to the flask containing the ester.

-

Hydrolysis: Heat the reaction mixture to reflux using a heating mantle. Allow the reaction to proceed for 1-3 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

-

Workup - Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is less than 2. [5]A white precipitate of 2,4-D acid should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) three times. Combine the organic layers.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent to obtain the crude 2,4-D acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Product Characterization and Quality Control

To ensure the identity and purity of the synthesized 2,4-D acid, the following analytical techniques are recommended:

-

Melting Point Determination: The melting point of the purified 2,4-D acid should be determined and compared to the literature value (approximately 138 °C). [6]A sharp melting point close to the literature value is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and for quantifying any remaining starting material or byproducts. [7]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the identification and quantification of 2,4-D, often after a derivatization step. [7][8]* Infrared (IR) Spectroscopy: The IR spectrum of the product should show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized 2,4-D acid.

Conclusion

The base-catalyzed hydrolysis of ethyl 2,4-dichlorophenoxyacetate is a reliable and well-established method for the synthesis of 2,4-D acid. By carefully controlling the reaction parameters and following a systematic experimental protocol, researchers can achieve high yields of the desired product with excellent purity. The analytical techniques outlined in this guide are essential for validating the successful synthesis and for ensuring the quality of the final compound for its intended application.

References

- Google Patents. (n.d.). Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

- Google Patents. (n.d.). Method for producing ester of 2, 4-dichlorphenoxyacetic acid.

-

Cabrera, A., et al. (n.d.). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Inorganica Chimica Acta. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Retrieved from [Link]

-

Alleda, M., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Studia Universitatis Babes-Bolyai Chemia. Retrieved from [Link]

-

IARC Publications. (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID. Retrieved from [Link]

-

MDPI. (n.d.). 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

-

CDC. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 12: Making Soap - Saponification (Experiment). Retrieved from [Link]

-

EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

-

PubMed. (n.d.). Inhibition Effects in the Hydrolysis Reactions of Esters and Peptides Catalyzed by Carboxypeptidase A: An Example of Cooperative Binding Effects With a Monomeric Enzyme. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

-

ResearchGate. (2024). Saponification Process and Soap Chemistry. Retrieved from [Link]

-

Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective Hydrolysis by Esterase: A Strategy for Resolving 2-(R, R′Phenoxy)propionyl Ester Racemates. Retrieved from [Link]

- Google Patents. (n.d.). 2,4-dichlorophenoxyacetic acid preparation method.

-

FAO. (n.d.). 5.9 2,4-d (020) residue and analytical aspects. Retrieved from [Link]

-

MDPI. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. Retrieved from [Link]

-

DESWATER. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Retrieved from [Link]

-

Quora. (2017). What is the procedure to do saponification reaction in lab experiment? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

-

NIH. (n.d.). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Retrieved from [Link]

-

Quora. (2019). How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Retrieved from [Link]

-

UCCS. (2010). Saponification and the Making of Soap - An Example of Basic Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

Sources

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Saponification-Typical procedures - operachem [operachem.com]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. deswater.com [deswater.com]

- 8. epa.gov [epa.gov]

Technical Guide: Ethyl 2,4-dichlorophenoxyacetate (CAS 533-23-3)

An in-depth technical guide on Ethyl 2,4-dichlorophenoxyacetate (CAS 533-23-3), structured for researchers and industrial scientists.

Synonyms: 2,4-D Ethyl Ester; Ethyl 2-(2,4-dichlorophenoxy)acetate Chemical Class: Phenoxycarboxylic Acid Ester / Synthetic Auxin Herbicide

Executive Summary

Ethyl 2,4-dichlorophenoxyacetate (CAS 533-23-3) is the ethyl ester derivative of the widely utilized herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Functioning as a synthetic auxin , it is primarily deployed for the selective post-emergence control of broadleaf weeds in cereal crops and non-crop land.

Unlike its free acid or amine salt counterparts, the ethyl ester exhibits significantly higher lipophilicity (LogP ~3.5) , facilitating rapid cuticular penetration and uptake in plant tissues. However, this property also dictates its distinct environmental profile, characterized by high aquatic toxicity and susceptibility to hydrolytic degradation. This guide analyzes its physicochemical behavior, molecular mechanism of action, synthesis protocols, and analytical determination strategies.

Physicochemical Characterization

The esterification of 2,4-D with ethanol fundamentally alters the compound's solubility profile, enhancing membrane permeability while reducing water solubility compared to amine salts.

Table 1: Key Physicochemical Properties

| Property | Value | Relevance |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ | Core stoichiometry |

| Molecular Weight | 249.09 g/mol | Mass spectrometry target ion |

| Physical State | Colorless to amber liquid/solid | Melting point dependent on purity |

| Boiling Point | ~290–300°C (Decomposes) | High thermal stability required for GC |

| Solubility (Water) | Low (< 100 mg/L) | Requires emulsification for application |

| Solubility (Organic) | High (Ethanol, Acetone, Xylene) | Basis for EC (Emulsifiable Concentrate) formulations |

| LogKow (LogP) | ~3.53 | Indicates high bioaccumulation potential in aquatic species |

| Vapor Pressure | 1.1 x 10⁻³ mPa (25°C) | Moderate volatility; drift risk in high temperatures |

Pharmacology & Mechanism of Action

Bioactivation and Auxin Mimicry

CAS 533-23-3 acts as a pro-herbicide . Upon absorption through the plant cuticle, it is rapidly hydrolyzed by intracellular esterases into the active acid form, 2,4-D. The active acid structurally mimics Indole-3-acetic acid (IAA) , the natural plant auxin.

Signaling Pathway

The lethality of 2,4-D stems from "auxin overdose." It binds to the TIR1/AFB nuclear receptor complex, promoting the ubiquitination and degradation of Aux/IAA repressor proteins . This degradation releases Auxin Response Factors (ARFs) , leading to the uncontrolled transcription of auxin-responsive genes.

Physiological Consequences:

-

Epinasty: Downward curling of leaves due to differential growth rates.

-

Phloem Blockage: Abnormal cell proliferation crushes vascular tissue.

-

ROS Generation: Hyper-stimulation induces oxidative stress and senescence.

MOA Diagram

The following diagram illustrates the conversion of the ester to the active acid and the subsequent signaling cascade.

Caption: Figure 1.[1] Mechanism of Action: Conversion of 2,4-D Ethyl Ester to active acid and subsequent disruption of auxin signaling.

Synthesis & Manufacturing Protocol

The industrial synthesis of CAS 533-23-3 typically follows a direct Fischer Esterification pathway. This process must be controlled to minimize the formation of polychlorinated byproducts.

Reagents

-

Precursor: 2,4-Dichlorophenoxyacetic acid (2,4-D Acid).[1][2][3][4]

-

Alcohol: Ethanol (Excess).

-

Catalyst: Sulfuric acid (

) or p-Toluenesulfonic acid (PTSA). -

Solvent: Toluene or Xylene (for azeotropic water removal).

Step-by-Step Protocol

-

Charge: Load 2,4-D acid (1.0 eq) and Ethanol (3.0 eq) into a glass-lined reactor.

-

Catalysis: Add concentrated

(0.05 eq) dropwise while stirring. -

Reflux: Heat mixture to reflux (~78-80°C). If using toluene, use a Dean-Stark trap to continuously remove water formed during the reaction.

-

Reaction:

-

-

Monitoring: Monitor acid value (AV) titration until

mg KOH/g. -

Neutralization: Cool to 40°C. Wash with 5%

solution to neutralize catalyst and unreacted acid. -

Purification: Separate the organic layer. Wash with brine. Dry over

. -

Isolation: Distill off excess ethanol and solvent under reduced pressure.

Analytical Methodologies

Accurate quantification is critical for environmental monitoring (residue analysis) and formulation quality control.

HPLC-UV Method (Standard)

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) [60:40 v/v].

-

Note: Acidic pH is crucial to suppress ionization of any free acid impurities, ensuring sharp peaks.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 230 nm (secondary @ 280 nm).

-

Retention Time: Ester elutes significantly later than free acid due to hydrophobicity.

Environmental Residue Workflow (GC-ECD/MS)

For detecting trace levels in water or soil, Gas Chromatography with Electron Capture Detection (GC-ECD) is preferred due to the high electronegativity of the chlorine atoms.

Caption: Figure 2. Analytical workflow for trace determination of 2,4-D Ethyl Ester in environmental matrices.

Toxicology & Safety Profile

Human Health Hazards

-

Acute Toxicity: Moderate. Harmful if swallowed (H302).[5]

-

Sensitization: Potent skin sensitizer (H317). Prolonged contact can cause allergic dermatitis.

-

Endocrine Disruption: Potential thyroid and gonadal disruptor at chronic exposure levels.

Aquatic Toxicity (Critical Hazard)

Unlike the amine salt (which is water-soluble and less toxic to fish), the ethyl ester is highly toxic to aquatic life (H400/H410).

-

LC50 (Fish, 96h): ~1–10 mg/L (Species dependent).

-

Mechanism: High lipophilicity allows rapid bioconcentration in fish gills and tissues, leading to respiratory failure.

Handling & PPE[10][11]

-

Respiratory: NIOSH-approved organic vapor respirator during synthesis or spraying.

-

Skin: Nitrile or Viton gloves (Latex is permeable to esters).

-

Storage: Segregate from oxidizers. Store in cool, dry areas to prevent hydrolysis.

References

-

PubChem. (2025). 2,4-D Ethyl Ester | C10H10Cl2O3. National Library of Medicine. [Link]

-

U.S. EPA. (2005). Reregistration Eligibility Decision (RED) for 2,4-D. Office of Prevention, Pesticides and Toxic Substances. [Link]

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

-

World Health Organization (WHO). (2003). 2,4-D in Drinking-water: Background document for development of WHO Guidelines. [Link]

Sources

A Senior Application Scientist's Guide to the Strategic Use of 2,4-Dichlorophenoxyacetic Acid (2,4-D) in Plant Cell Culture Media

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract